molecular formula C11H5F15O2 B1580902 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate CAS No. 307-98-2

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate

Cat. No.: B1580902
CAS No.: 307-98-2
M. Wt: 454.13 g/mol
InChI Key: YSQGYEYXKXGAQA-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate is a colorless liquid with low vapor pressure and good chemical stability . It is mainly used as a special coating, waterproof material, optical material, and stabilizer .


Molecular Structure Analysis

The linear formula of this compound is CF3(CF2)6CH2OH . The molecular weight is 400.08 .


Physical and Chemical Properties Analysis

This compound is a solid form with a boiling point of 163-165 °C (lit.) and a melting point of 44-47 °C (lit.) .

Scientific Research Applications

Polymer Synthesis and Functionalization

Researchers have explored the modification of polymers using fluorinated acrylates for various applications. For example, the azide–para-fluoro substitution on polymers has been studied to create multipurpose precursors for efficient sequential postpolymerization modifications, demonstrating the versatility of fluorinated acrylates in polymer chemistry (Noy et al., 2019).

Surface Coatings and Materials Science

Fluorinated acrylates are used in the synthesis of coatings and materials that exhibit unique properties such as hydrophobicity, thermal stability, and resistance to degradation. Studies on polymer stabilizers have shown how structural factors of fluorinated acrylates influence oxidative discoloration and thermal stability of polymers, highlighting their importance in enhancing polymer durability (Yachigo et al., 1993).

Biodegradation and Environmental Impact

The biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances, including acrylates, have been reviewed to understand their environmental fate. This research is crucial for assessing the impact of fluorinated polymers on environmental health and safety (Butt et al., 2014).

Advanced Material Applications

Innovative applications of fluorinated acrylates in creating advanced materials have been explored, such as in the development of photo-cross-linkable polymers for corrosion inhibition. These materials show promise for protecting metals against corrosion, demonstrating the multifunctional applications of fluorinated acrylates in advanced materials science (Baskar et al., 2014).

Safety and Hazards

During use and operation, appropriate protective clothing and gloves should be worn to avoid inhaling its vapor and contact with skin and eyes . In case of accidental exposure or inhalation, one should immediately evacuate from fresh air and seek medical help .

Mechanism of Action

Target of Action

1H,1H-Pentadecafluorooctyl acrylate, also known as 1H,1H-Perfluorooctyl acrylate or 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate, is a semi-volatile fluorinated organic compound . The primary targets of this compound are surfaces where it is applied, such as metal substrates and stainless steel meshes . It is used to modify these surfaces to achieve desired properties like superhydrophobicity .

Mode of Action

The compound interacts with its targets by forming a coating on the surface. This coating is achieved through a process called Plasma Enhanced Chemical Vapor Deposition . The presence of the acrylate group and the peculiar chemical architecture of the perfluorocarbon polymer chains contribute to the extraordinary properties of these coatings .

Biochemical Pathways

The compound is known to resist protein adsorption, which can be crucial in biomedical applications .

Pharmacokinetics

It’s known that the compound has a low water solubility , which could affect its bioavailability.

Result of Action

The primary result of the action of 1H,1H-Pentadecafluorooctyl acrylate is the formation of a coating that imparts superhydrophobic properties to the surface . This can lead to decreased cell adhesion and improved corrosion resistance .

Action Environment

The action of 1H,1H-Pentadecafluorooctyl acrylate can be influenced by environmental factors. For instance, the compound is light-sensitive , which could affect its stability. Furthermore, the compound’s action can be influenced by the properties of the surface it is applied to, such as the mesh size and coating thickness .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F15O2/c1-2-4(27)28-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQGYEYXKXGAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26337-50-8
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26337-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5059799
Record name 1H,1H-Perfluorooctyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-98-2
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecafluorooctyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H-Perfluorooctyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1H,1H-perfluorooctyl acrylate (FOA) particularly interesting for the synthesis of amphiphilic block copolymers?

A1: FOA is a fluorinated acrylate monomer that imparts hydrophobic properties when incorporated into a polymer chain. [] This makes it highly valuable for synthesizing amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments. The distinct difference in polarity between FOA blocks and other, more hydrophilic blocks leads to self-assembly in solution, creating unique nanoscale structures like micelles or vesicles. [] This self-assembly behavior is highly attractive for applications such as drug delivery, where the hydrophobic domains can encapsulate drug molecules, and the hydrophilic domains provide water solubility.

Q2: What specific challenges arise when using 1H,1H-perfluorooctyl acrylate (FOA) in Atom Transfer Radical Polymerization (ATRP), and how can they be addressed?

A2: ATRP is a powerful technique for controlling polymer chain growth and architecture, but the polymerization of fluorinated monomers like FOA can be challenging. The highly electronegative fluorine atoms can interact with the metal catalysts commonly used in ATRP, leading to reduced catalytic activity and poor control over polymerization. [] Research indicates that using fluoroalkyl-substituted ligands, such as those based on 2,2′-bipyridine, can enhance the catalyst's compatibility with the fluorinated monomer. [] These modified ligands help to stabilize the catalyst and promote a more controlled polymerization process, resulting in well-defined block copolymers with targeted molecular weights and narrow distributions.

Q3: What unique properties do fluorinated block copolymers, such as those incorporating 1H,1H-perfluorooctyl acrylate (FOA), offer for material applications?

A3: The incorporation of FOA into block copolymers introduces low surface energy characteristics, often leading to oil and water repellent properties. [] This makes them suitable for coatings, especially in applications requiring anti-fouling or easy-to-clean surfaces. Additionally, these copolymers have demonstrated potential in dispersion polymerization within fluorinated solvents. [] For instance, they act as effective stabilizers in the synthesis of cross-linked poly(2-ethylhexyl methacrylate-stat-chloromethylstyrene) particles. The resulting particles, with sizes ranging from 0.3 to 1.5 μm, highlight the potential of these copolymers in controlling particle formation and stabilization within specific fluorinated environments.

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